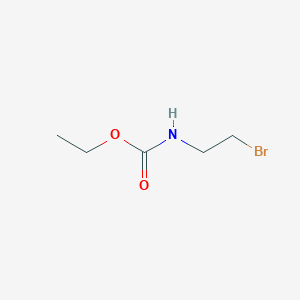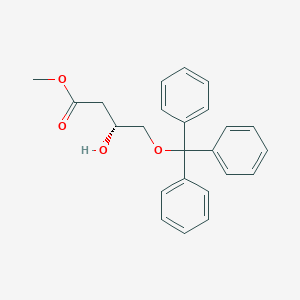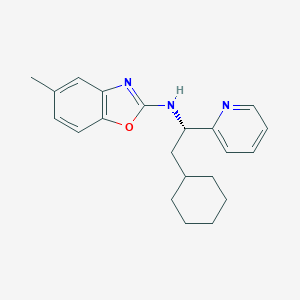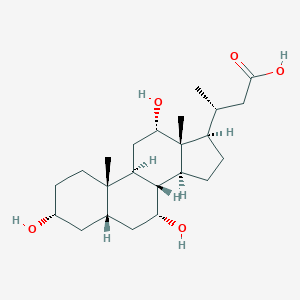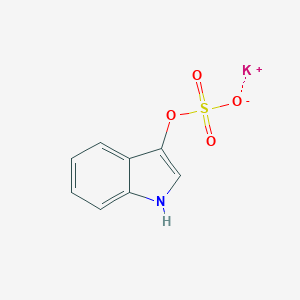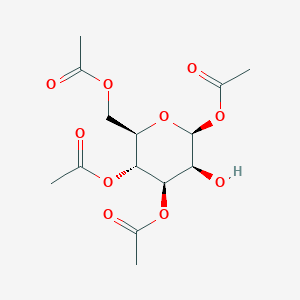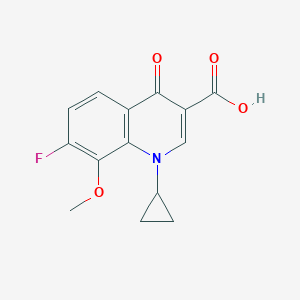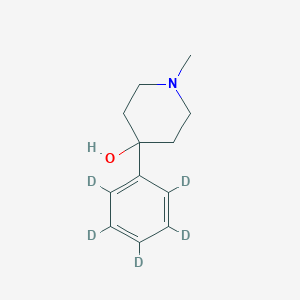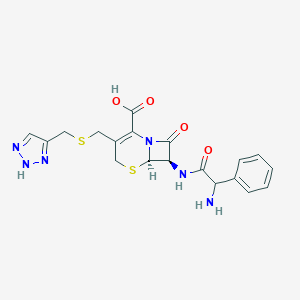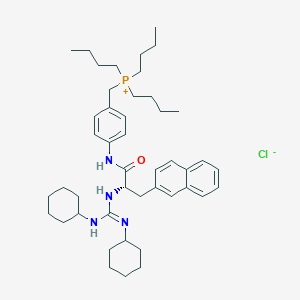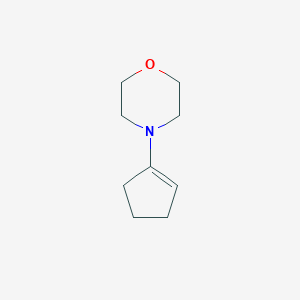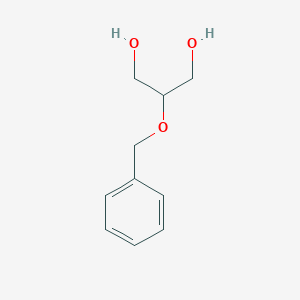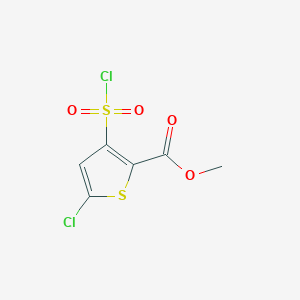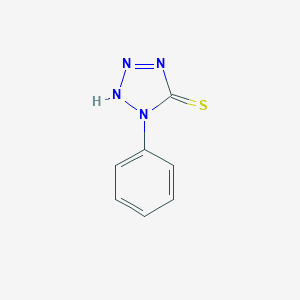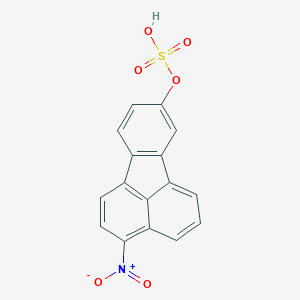
3-Nitrofluoranthene-8-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrofluoranthene-8-sulfate is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) that is found in coal tar and other sources. The compound has been synthesized using various methods and has been explored for its mechanism of action and potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Nitrofluoranthene-8-sulfate is not fully understood. However, studies have suggested that the compound may interact with DNA through the formation of adducts. These adducts can cause structural changes in DNA and potentially lead to DNA damage.
Biochemical and physiological effects:
Studies have shown that this compound can induce DNA damage in cells. The compound has been shown to cause oxidative damage and strand breaks in DNA. Additionally, studies have suggested that the compound may have potential carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Nitrofluoranthene-8-sulfate in lab experiments include its ability to detect DNA damage and its relatively simple synthesis method. However, the compound may have potential health hazards and should be handled with care. Additionally, the compound may have limitations in terms of its specificity and sensitivity for detecting DNA damage.
Zukünftige Richtungen
There are several future directions for the study of 3-Nitrofluoranthene-8-sulfate. One potential direction is the development of more specific and sensitive probes for detecting DNA damage. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health effects. Finally, the compound may have potential applications in the field of environmental toxicology for the detection of environmental pollutants.
Synthesemethoden
The synthesis of 3-Nitrofluoranthene-8-sulfate has been achieved through various methods, including the reaction of fluoranthene with sulfuric acid and nitric acid. Another method involves the use of sodium nitrite and sulfuric acid to produce the compound. The synthesis of this compound is relatively simple and can be achieved using readily available materials.
Wissenschaftliche Forschungsanwendungen
3-Nitrofluoranthene-8-sulfate has been used in scientific research for its potential as a fluorescent probe for the detection of DNA damage. Studies have shown that the compound can bind to DNA and fluoresce upon exposure to ultraviolet light. This property has been used to study the effects of various environmental pollutants on DNA damage.
Eigenschaften
CAS-Nummer |
156497-83-5 |
|---|---|
Molekularformel |
C16H9NO6S |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
(3-nitrofluoranthen-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-10-5-4-9(23-24(20,21)22)8-14(10)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |
InChI-Schlüssel |
HVNZDGPBCCMRQN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
156497-83-5 |
Synonyme |
3-nitrofluoranthene-8-sulfate NF-8-S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



